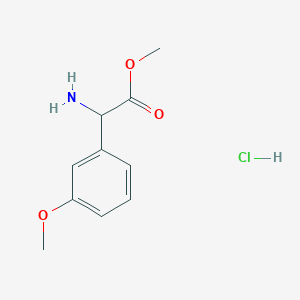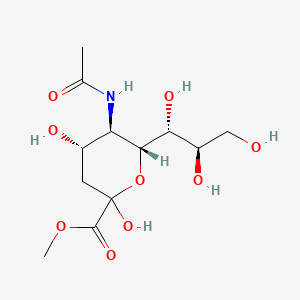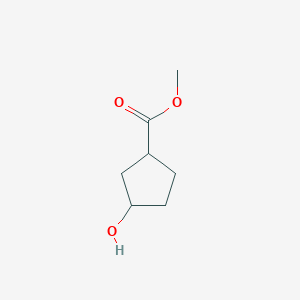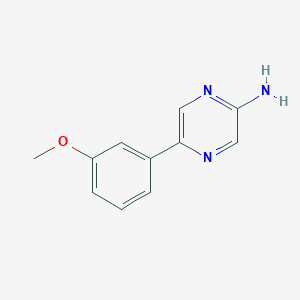![molecular formula C16H15NO2S3 B3125679 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane CAS No. 328263-21-4](/img/structure/B3125679.png)
2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane
Overview
Description
2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane is an organic compound that features a dithiolane ring substituted with a nitrophenyl and a methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized by reacting a dithiol with a suitable electrophile under controlled conditions.
Introduction of the Methylphenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylphenylsulfanyl group. This can be achieved using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxone.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfanyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the nitro group suggests potential activity as an antimicrobial or anti-inflammatory agent.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form strong interactions with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-Methylphenyl)sulfanyl]-5-aminophenyl}-1,3-dithiolane: This compound is similar but has an amino group instead of a nitro group.
2-{2-[(4-Methylphenyl)sulfanyl]-5-chlorophenyl}-1,3-dithiolane: This compound has a chlorine atom instead of a nitro group.
2-{2-[(4-Methylphenyl)sulfanyl]-5-methylphenyl}-1,3-dithiolane: This compound has a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane makes it unique compared to its analogs. The nitro group imparts distinct electronic properties and reactivity, which can influence the compound’s behavior in chemical and biological systems. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]-1,3-dithiolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c1-11-2-5-13(6-3-11)22-15-7-4-12(17(18)19)10-14(15)16-20-8-9-21-16/h2-7,10,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSRFHMDRGIHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C3SCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196009 | |
| Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328263-21-4 | |
| Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328263-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)

![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)



![4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride](/img/structure/B3125649.png)
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)



![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)

